n-[4-(Benzyloxy)-2-nitrophenyl]acetamide
Description
Contextualizing the Benzyl (B1604629), Nitro, and Acetamide (B32628) Moieties in Organic Chemistry
The chemical behavior and synthetic potential of N-[4-(Benzyloxy)-2-nitrophenyl]acetamide are best understood by examining its constituent functional groups.
The benzyl group (Bn), consisting of a benzene (B151609) ring attached to a CH₂ group, is frequently employed in organic synthesis as a protecting group for alcohols and amines. nih.govnih.gov Its stability under a wide range of reaction conditions, coupled with its susceptibility to removal by catalytic hydrogenation, makes it a valuable tool for chemists. nih.gov The presence of the benzyl group in this compound protects the phenolic oxygen, allowing for selective reactions at other sites of the molecule.
The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. researchgate.net It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. A paramount reaction of the nitro group in synthetic chemistry is its reduction to an amino group (-NH₂). researchgate.netnih.gov This transformation is fundamental in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other functional organic molecules. researchgate.net
The acetamide group (-NHCOCH₃) is a simple amide derived from acetic acid. researchgate.net The amide linkage is a cornerstone of peptide and protein chemistry. uni.lu In synthetic contexts, the acetamide group can influence the electronic properties of the phenyl ring and can be hydrolyzed under acidic or basic conditions to yield an amine. researchgate.net It serves as an important functional group in the synthesis of various pharmaceuticals and industrial chemicals. researchgate.net
Significance of Phenoxy-Substituted Phenylacetamides in Synthetic Endeavors
The broader class of compounds to which this compound belongs, phenoxy-substituted phenylacetamides, has garnered considerable interest in medicinal chemistry and materials science. These scaffolds are recognized for their diverse biological activities, which include anticancer, anti-inflammatory, analgesic, and antimicrobial properties.
Research has demonstrated that the nature and position of substituents on both the phenoxy and phenylacetamide rings play a crucial role in determining the biological efficacy of these molecules. For instance, the synthesis of various derivatives has led to the identification of potent lead compounds for drug development. The synthetic versatility of this class of compounds allows for the creation of large libraries of molecules for screening and optimization of therapeutic properties. The synthesis of such compounds often involves the coupling of a substituted phenol (B47542) with a suitable phenylacetamide precursor, highlighting the modular nature of their construction.
Structure
3D Structure
Properties
CAS No. |
26697-34-7 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(2-nitro-4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
SACPOVZYRYEAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Benzyloxy 2 Nitrophenyl Acetamide
Strategies for Constructing the Nitrophenylacetamido Core
The formation of the nitrophenylacetamido core is a critical phase in the synthesis of N-[4-(Benzyloxy)-2-nitrophenyl]acetamide. This process involves the careful introduction of both the acetamido and nitro functional groups onto the phenyl ring in the correct relationship to each other.
Amidation Reactions and Conditions
Amidation, specifically acetylation, is a primary method for introducing the acetamido group. This is typically achieved by reacting a substituted aniline (B41778) precursor, such as 4-(Benzyloxy)-2-nitroaniline (B18279), with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this transformation, often in the presence of a solvent like glacial acetic acid. nih.govnih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond.
The reaction conditions for such acetylations are generally mild. For instance, the acetylation of similar substituted anilines can be carried out by stirring the reactants at room temperature for an extended period or by refluxing for a shorter duration to ensure the reaction goes to completion. nih.gov
Table 1: Typical Conditions for Acetylation of Substituted Nitroanilines
Introduction of the Nitro Group: Regioselective Nitration
The introduction of the nitro group is accomplished through electrophilic aromatic substitution. jcbsc.org The regioselectivity of this nitration is crucial for obtaining the desired 2-nitro isomer. When the precursor molecule is N-[4-(benzyloxyphenyl)]acetamide, both the acetamido (-NHCOCH3) and the benzyloxy (-OCH2Ph) groups are ortho-, para-directing activators.
The nitration is typically performed using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). jcbsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. jcbsc.org Given that the para position relative to the acetamido group is already occupied by the benzyloxy group, the nitration is directed to the ortho positions. The steric hindrance from the acetamido group can influence the distribution between the two possible ortho products, but the formation of the 2-nitro isomer is a significant outcome. jcbsc.org To prevent over-nitration, the reaction temperature is often controlled, typically kept low by using an ice bath. jcbsc.org
Approaches for Incorporating the Benzyloxy Moiety
The benzyloxy group is a key feature of the target molecule, and its introduction is a pivotal step in the synthesis. This is generally achieved by forming an ether linkage with a hydroxylated precursor.
Etherification of Hydroxylated Precursors
A common strategy for forming the benzyloxy ether linkage is the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a benzyl (B1604629) halide. The precursor for this step would be N-(4-hydroxy-2-nitrophenyl)acetamide. researchgate.net The hydroxyl group of this precursor is deprotonated by a base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the ether.
Table 2: Reagents for Williamson Ether Synthesis
Alkylation Reactions Utilizing Benzyl Halides
This approach is a specific application of the etherification described above. The reaction involves the O-alkylation of N-(4-hydroxy-2-nitrophenyl)acetamide with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent. The choice of base is important to ensure efficient deprotonation of the phenolic hydroxyl group without causing unwanted side reactions, such as hydrolysis of the amide. Powdered potassium hydroxide (B78521) or potassium carbonate are often effective in this role, sometimes in combination with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. semanticscholar.org
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of this compound is inherently a multi-step process, starting from more readily available chemicals. The sequence of reactions can be varied, offering different strategic advantages.
One logical pathway begins with the acetylation of 4-aminophenol (B1666318) to produce N-(4-hydroxyphenyl)acetamide (acetaminophen). This intermediate is then nitrated to yield N-(4-hydroxy-2-nitrophenyl)acetamide. researchgate.net The final step is the benzylation of the hydroxyl group via Williamson ether synthesis to afford the target compound.
Pathway A: Acetylation -> Nitration -> Benzylation
Acetylation: 4-Aminophenol → N-(4-hydroxyphenyl)acetamide
Nitration: N-(4-hydroxyphenyl)acetamide → N-(4-hydroxy-2-nitrophenyl)acetamide
Benzylation: N-(4-hydroxy-2-nitrophenyl)acetamide → this compound
An alternative pathway involves introducing the benzyloxy group earlier in the sequence. This could start with the benzylation of 4-nitrophenol (B140041) to form 1-(benzyloxy)-4-nitrobenzene. The nitro group is then reduced to an amine to yield 4-(benzyloxy)aniline. This intermediate is subsequently acetylated to N-[4-(benzyloxy)phenyl]acetamide, followed by a final regioselective nitration step to produce this compound.
Pathway B: Benzylation -> Reduction -> Acetylation -> Nitration
Benzylation: 4-Nitrophenol → 1-(Benzyloxy)-4-nitrobenzene
Reduction: 1-(Benzyloxy)-4-nitrobenzene → 4-(Benzyloxy)aniline
Acetylation: 4-(Benzyloxy)aniline → N-[4-(Benzyloxy)phenyl]acetamide
Nitration: N-[4-(Benzyloxy)phenyl]acetamide → this compound
Each of these pathways utilizes a combination of the fundamental reactions discussed in the previous sections, demonstrating the modular nature of organic synthesis in constructing complex molecules from simpler starting materials.
Table of Compounds Mentioned
Sequential Functional Group Transformations
The construction of this compound typically proceeds through a logical sequence of reactions, starting from a readily available precursor. A common and effective strategy begins with N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen. This approach involves three primary transformations: nitration, acetylation of the amine, and benzylation of the hydroxyl group. The order of these steps is crucial for achieving the desired substitution pattern and avoiding unwanted side reactions.
A widely accepted synthetic route is as follows:
Acetylation of 4-Aminophenol: The synthesis often commences with the acetylation of 4-aminophenol. The amino group is acetylated using acetic anhydride, often with acetic acid as a solvent, to form N-(4-hydroxyphenyl)acetamide. This initial step is critical as it protects the amino group from oxidation and moderates its reactivity in the subsequent nitration step.
Nitration: The intermediate, N-(4-hydroxyphenyl)acetamide, is then subjected to nitration. This electrophilic aromatic substitution introduces a nitro (-NO₂) group onto the benzene (B151609) ring. The acetylamino (-NHCOCH₃) and hydroxyl (-OH) groups are both ortho, para-directing. Since the para position is already occupied, the incoming nitro group is directed to one of the ortho positions. The nitration typically places the nitro group ortho to the hydroxyl group, yielding N-(4-hydroxy-2-nitrophenyl)acetamide. researchgate.netnih.gov This reaction is often carried out using a mixture of nitric acid and a catalyst or a milder nitrating agent in a controlled temperature environment. nih.gov
Benzylation (Williamson Ether Synthesis): The final step is the introduction of the benzyl group. The phenolic hydroxyl group of N-(4-hydroxy-2-nitrophenyl)acetamide is converted to a benzyloxy group. This is typically achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether linkage, yielding the final product, this compound.
| Step | Transformation | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Acetylation | 4-Aminophenol | Acetic Anhydride (Ac₂O) | N-(4-hydroxyphenyl)acetamide | Protection of the amino group and moderation of reactivity. |
| 2 | Nitration | N-(4-hydroxyphenyl)acetamide | Nitric Acid (HNO₃) | N-(4-hydroxy-2-nitrophenyl)acetamide | Introduction of the nitro group at the position ortho to the hydroxyl group. researchgate.net |
| 3 | Benzylation | N-(4-hydroxy-2-nitrophenyl)acetamide | Benzyl Bromide (BnBr), Base (e.g., K₂CO₃) | This compound | Formation of the benzyl ether. |
Role of Protecting Groups in Synthesis
Protecting groups are fundamental in the synthesis of complex organic molecules like this compound. researchgate.net They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
Acetyl Group (-COCH₃) as a Protecting Group: In this synthesis, the acetyl group serves as a crucial protecting group for the aniline nitrogen. The primary reasons for this protection are:
Prevention of Oxidation: Aniline and its derivatives are susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. Converting the highly reactive amino group (-NH₂) into a less reactive amide (-NHCOCH₃) shields it from degradation.
Control of Reactivity and Regioselectivity: The amino group is a powerful activating group in electrophilic aromatic substitution, which can lead to over-reaction (polynitration) or undesired side products. The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for a more controlled and selective nitration.
Benzyl Group (-CH₂Ph) as a Protecting Group: While the benzyloxy group is part of the final target molecule in this specific context, the benzyl group is one of the most widely used protecting groups for hydroxyl functions (alcohols and phenols) in organic synthesis. agroipm.cn Benzyl ethers are valued for their stability across a wide range of reaction conditions, including acidic and basic media, and their relative ease of removal. agroipm.cn Cleavage of a benzyl ether is typically achieved via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a method that is generally mild and selective. This characteristic makes this compound a potentially useful intermediate in more complex syntheses where the phenolic hydroxyl group may need to be revealed at a later stage.
The strategic use of these groups is summarized in the following table.
| Protecting Group | Functional Group Protected | Rationale for Use | Typical Cleavage Method (if used as intermediate) |
|---|---|---|---|
| Acetyl (Ac) | Amino (-NH₂) | Prevents oxidation during nitration; moderates reactivity for controlled substitution. | Acid or base hydrolysis. |
| Benzyl (Bn) | Hydroxyl (-OH) | Stable under many conditions; part of the target molecule here, but widely used for protection. agroipm.cn | Catalytic Hydrogenolysis (H₂/Pd-C). |
Green Chemistry Approaches and Sustainable Synthesis Considerations
While the classical synthesis route is effective, it presents several environmental and safety challenges. Applying the principles of green chemistry can lead to more sustainable and safer methodologies. wjpmr.com
Atom Economy: The synthesis involves substitution and condensation reactions. For instance, acetylation with acetic anhydride produces acetic acid as a byproduct, lowering the atom economy. The Williamson ether synthesis generates a salt byproduct. Optimizing reactions to minimize byproducts is a key green chemistry goal.
Solvents and Reagents:
Nitration: Traditional nitration employs a hazardous mixture of concentrated sulfuric and nitric acids, leading to significant acidic waste. jcbsc.org Research into greener nitration methods focuses on using solid acid catalysts or milder, more selective nitrating agents to reduce corrosive waste streams.
Solvents: The use of solvents like glacial acetic acid or polar aprotic solvents for benzylation contributes to volatile organic compound (VOC) emissions. Green alternatives include performing reactions in safer solvents like water or ethanol (B145695), or under solvent-free conditions, potentially using techniques like microwave irradiation to accelerate the reaction. rsc.org
Energy Efficiency: Many steps may require heating or prolonged reaction times. Microwave-assisted synthesis is a green technique that can dramatically reduce reaction times and energy consumption. rsc.org
Biocatalysis: The use of enzymes or whole-cell catalysts offers a green alternative to traditional chemical reagents. For example, biocatalytic methods have been explored for the synthesis of N-aryl amides, which could potentially be applied to the acetylation step, avoiding the use of acetic anhydride. rsc.org
The table below outlines some sustainable considerations for the synthesis.
| Synthetic Step | Traditional Method Concern | Potential Green Alternative |
|---|---|---|
| Acetylation | Use of acetic anhydride; organic solvents. | Biocatalytic acetylation using enzymes. rsc.org |
| Nitration | Use of hazardous concentrated H₂SO₄/HNO₃ mixture. jcbsc.org | Solid acid catalysts; milder nitrating agents (e.g., clay-supported nitrates). |
| Benzylation | Use of volatile organic solvents (e.g., DMF, Acetonitrile). | Solvent-free conditions; microwave-assisted synthesis; use of greener solvents like ethanol or water. |
By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.
Chemical Transformations and Reactivity Profiles of N 4 Benzyloxy 2 Nitrophenyl Acetamide
Reduction Chemistry of the Nitro Group
The ortho-nitro group is a prominent feature of the N-[4-(benzyloxy)-2-nitrophenyl]acetamide scaffold, and its reduction to an amino group is a pivotal transformation, significantly altering the electronic and steric properties of the molecule. This conversion opens up avenues for further synthetic modifications, such as diazotization and subsequent coupling reactions, or the formation of heterocyclic systems.
Catalytic Hydrogenation to Corresponding Amino Derivatives
Catalytic hydrogenation is a widely employed and generally efficient method for the reduction of aromatic nitro groups to their corresponding anilines. This process typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. For the conversion of this compound to N-[2-amino-4-(benzyloxy)phenyl]acetamide, the reaction is typically carried out in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
The key advantage of catalytic hydrogenation is its chemoselectivity; under controlled conditions, the nitro group can be reduced without affecting other reducible functionalities, such as the benzene (B151609) rings of the benzyloxy group. The reaction proceeds via the formation of nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the final amine.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition |
|---|---|
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) at 1-4 atm |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | >90% |
Selective Chemical Reduction Methods
In addition to catalytic hydrogenation, several chemical reducing agents can achieve the selective reduction of the nitro group. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other sensitive functional groups.
One of the most effective reagents for this transformation is tin(II) chloride (SnCl₂) in an acidic medium. The reduction of a similar compound, 4-benzyloxy-3-chloronitrobenzene, with SnCl₂ in refluxing ethanol containing hydrochloric acid has been shown to proceed in high yield without cleavage of the benzyl (B1604629) ether. semanticscholar.org This method is therefore highly applicable to the reduction of this compound. The reaction involves the transfer of electrons from the Sn(II) species to the nitro group, ultimately leading to the formation of the aniline (B41778).
Another common method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. scispace.comvedantu.comcommonorganicchemistry.com This heterogeneous reaction is cost-effective and generally provides good yields of the corresponding amine. The reaction is typically carried out in a protic solvent mixture, such as ethanol/water.
Table 2: Selective Chemical Reduction Methods
| Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | >90% | semanticscholar.org |
| Fe powder / Acetic Acid | Ethanol/Water | 50-100 °C | 60-90% | scispace.comcommonorganicchemistry.com |
Impact of Nitro Group Reduction on Molecular Scaffolding
The reduction of the nitro group to an amino group fundamentally alters the electronic nature of the aromatic ring. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. In contrast, the resulting amino group is a strong electron-donating group, activating the ring and directing electrophiles to the ortho and para positions.
This electronic switch has profound implications for the subsequent reactivity of the molecule. The increased nucleophilicity of the aromatic ring in N-[2-amino-4-(benzyloxy)phenyl]acetamide makes it more susceptible to electrophilic attack. Furthermore, the newly formed amino group can participate in a variety of reactions, including acylation, alkylation, and diazotization, providing a versatile handle for further molecular elaboration.
Reactivity of the Acetamide (B32628) Moiety
The acetamide group in this compound also possesses distinct reactivity, primarily centered on hydrolysis and potential N-substitution.
Hydrolysis Reactions
The amide bond of the acetamide group can be cleaved under both acidic and basic conditions to yield 4-(benzyloxy)-2-nitroaniline (B18279) and acetic acid.
Acid-Catalyzed Hydrolysis: In the presence of strong mineral acids such as sulfuric acid or hydrochloric acid and heat, the amide undergoes hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon. The presence of the ortho-nitro group may influence the rate of hydrolysis due to steric hindrance and its electron-withdrawing nature.
Base-Catalyzed Hydrolysis: Under basic conditions, such as refluxing in aqueous sodium hydroxide (B78521), the amide can also be hydrolyzed. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the amine and a carboxylate salt. Tertiary amides are generally more resistant to hydrolysis than secondary amides.
N-Substitution and Derivatization
The nitrogen atom of the acetamide group is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion. This anion can then react with electrophiles, such as alkyl halides, allowing for N-alkylation. For instance, the N-alkylation of N-(4-nitrophenyl)-2-phenylacetamide has been achieved using benzyl chloride in the presence of powdered potassium hydroxide. This suggests that this compound could undergo similar N-substitution reactions to introduce further diversity into the molecular structure.
Transformations Involving the Benzyloxy Group
The benzyloxy group, a benzyl group linked to the phenyl ring via an ether linkage, serves as a common protecting group for phenols in organic synthesis. Its removal or modification is a key step in the synthesis of various derivatives.
The most prevalent method for the deprotection of the benzyloxy group in this compound to yield N-(4-hydroxy-2-nitrophenyl)acetamide is catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the ether with the addition of hydrogen gas, typically in the presence of a metal catalyst.
Detailed Research Findings:
Catalytic hydrogenolysis of benzyl ethers is a widely employed synthetic strategy. acsgcipr.org The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. ambeed.com The process involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the cleavage of the benzyl-oxygen bond to generate the corresponding phenol (B47542) and toluene. acsgcipr.org While specific studies on the hydrogenolysis of this compound are not extensively documented in publicly available literature, the general mechanism and conditions for this transformation are well-established for a wide range of benzyl ethers. acsgcipr.orgambeed.com
The efficiency of the hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For substrates containing other reducible functional groups, such as the nitro group in the target molecule, careful selection of the catalyst and reaction conditions is crucial to achieve selective debenzylation without affecting the nitro group. In some cases, catalytic transfer hydrogenolysis, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in place of hydrogen gas, can offer milder reaction conditions.
Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Substrate | Product |
| 10% Pd/C | H₂ | Ethanol, Methanol, Ethyl acetate | 25-50 | 1-5 | Benzyl ether | Phenol |
| 5% Pt/C | H₂ | Acetic acid, Ethanol | 25-60 | 1-10 | Substituted benzyl ether | Substituted phenol |
| Raney Ni | H₂ | Ethanol | 50-100 | 10-50 | Benzyl ether | Phenol |
| Pd/C | HCOOH | Methanol | 25-60 | N/A | Benzyl ether | Phenol |
This table presents generalized conditions for the hydrogenolysis of benzyl ethers and is intended to be illustrative. Specific conditions for this compound would require experimental optimization.
While deprotection is the most common transformation, the benzyl moiety itself can be a site for chemical modification, although this is less frequently explored for this specific molecule. Reactions could potentially target the aromatic ring of the benzyl group.
Detailed Research Findings:
The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, these reactions would likely be performed on the starting material, benzyl alcohol or a benzyl halide, before its attachment to the 4-hydroxy-2-nitrophenylacetamide core. Performing such modifications on the final compound, this compound, would present significant challenges in terms of selectivity, as the primary phenyl ring is also susceptible to electrophilic attack and is influenced by strong directing groups.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is substituted with three groups that direct the position of incoming electrophiles or influence its susceptibility to nucleophilic attack. The acetamido group is an ortho-, para-directing activator, the benzyloxy group is also an ortho-, para-directing activator, and the nitro group is a meta-directing deactivator.
The positions for electrophilic aromatic substitution on the phenyl ring of this compound are determined by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing effects of the benzyloxy and acetamido groups, combined with the deactivating and meta-directing effect of the nitro group, create a complex pattern of reactivity.
Detailed Research Findings:
The acetamido (-NHCOCH₃) and benzyloxy (-OCH₂Ph) groups are both activating and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org The nitro (-NO₂) group is a strong deactivating group and directs incoming electrophiles to the meta position. chemguide.co.uk In this compound, the positions are numbered as follows: C1-NHCOCH₃, C2-NO₂, C3-H, C4-OCH₂Ph, C5-H, C6-H.
Position 3: Ortho to the nitro group (deactivated) and meta to both the acetamido and benzyloxy groups.
Position 5: Ortho to the benzyloxy group (activated), meta to the nitro group (favored by the deactivating group), and para to the acetamido group (activated).
Position 6: Ortho to the acetamido group (activated) and meta to the benzyloxy group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent | Reaction Type | Predicted Major Product |
| Br₂ / FeBr₃ | Bromination | N-[4-(Benzyloxy)-5-bromo-2-nitrophenyl]acetamide |
| HNO₃ / H₂SO₄ | Nitration | N-[4-(Benzyloxy)-2,5-dinitrophenyl]acetamide |
| SO₃ / H₂SO₄ | Sulfonation | 4-(Benzyloxy)-5-acetamido-2-nitrobenzenesulfonic acid |
This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification would be necessary to confirm these predictions.
The presence of the strongly electron-withdrawing nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group.
Detailed Research Findings:
For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring, and the ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org In this compound, there isn't an inherent leaving group like a halogen. However, under certain conditions, the nitro group itself can act as a leaving group, though this is less common than halide displacement. researchgate.net
The nitro group at the C2 position activates the ring for nucleophilic attack. A nucleophile could potentially attack the carbon atom bearing the nitro group (C2), or other positions on the ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com If the nitro group were to be displaced, it would likely require a potent nucleophile and potentially harsh reaction conditions.
More commonly, a halogen atom would first be introduced onto the ring via electrophilic substitution (e.g., at position 5), which could then serve as a leaving group in a subsequent SNAr reaction. The presence of the nitro group ortho to this position would strongly facilitate such a reaction.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of each atom, providing crucial information about the molecular structure.
Proton NMR spectroscopy of n-[4-(Benzyloxy)-2-nitrophenyl]acetamide would be expected to show a series of signals corresponding to the distinct types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
The aromatic protons of the benzyloxy group are expected to appear in the downfield region of the spectrum, typically between δ 7.3 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The two protons of the methylene bridge (-CH₂-) of the benzyloxy group would likely resonate as a singlet at approximately δ 5.2 ppm.
The protons on the 2-nitrophenylacetamide core will exhibit a more complex pattern due to the electronic effects of the nitro, acetamide (B32628), and benzyloxy substituents. The proton ortho to the nitro group is expected to be the most deshielded, while the protons on the substituted phenyl ring will show characteristic splitting patterns based on their coupling with neighboring protons. The methyl protons of the acetamide group (-NHCOCH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.2 ppm. The amide proton (-NH-) signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges and may not represent experimental data.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetamide CH₃ | ~2.2 | Singlet |
| Benzyloxy CH₂ | ~5.2 | Singlet |
| Aromatic H (benzyloxy group) | ~7.3 - 7.5 | Multiplet |
| Aromatic H (nitrophenylacetamide core) | ~7.0 - 8.5 | Multiplet |
| Amide NH | Variable | Broad Singlet |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetamide group is expected to be significantly deshielded, with a chemical shift in the range of δ 168-170 ppm. The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The carbon atom attached to the nitro group will be deshielded, while the carbon attached to the oxygen of the benzyloxy group will also show a downfield shift. The methylene carbon of the benzyloxy group is anticipated to appear around δ 70 ppm, and the methyl carbon of the acetamide group will be found in the upfield region, typically around δ 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges and may not represent experimental data.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetamide CH₃ | ~25 |
| Benzyloxy CH₂ | ~70 |
| Aromatic C | ~110 - 160 |
| Acetamide C=O | ~169 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would display a number of characteristic absorption bands corresponding to the various functional groups. A strong absorption band is expected in the region of 1660-1690 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the amide functionality. The N-H stretching vibration of the amide is expected to appear as a sharp band around 3300-3500 cm⁻¹.
The presence of the nitro group (-NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the ether linkage in the benzyloxy group would likely appear in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry stands as a cornerstone analytical technique in the characterization of this compound, offering precise information on its molecular weight and intricate details about its chemical structure through fragmentation analysis. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio, providing a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of the exact molecular formula.
For this compound, the molecular formula is established as C₁₅H₁₄N₂O₄. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (carbon, hydrogen, nitrogen, and oxygen), is 286.09536 Da. nih.gov Experimental determination of the compound's mass using HRMS would be expected to yield a value that is in very close agreement with this theoretical calculation, thereby confirming its elemental composition.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄N₂O₄ |
| Theoretical Exact Mass | 286.09536 Da |
| Monoisotopic Mass | 286.09535693 Da nih.gov |
Note: The interactive table allows for sorting and filtering of data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique employed to probe the detailed structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the intact molecular ion of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions. The analysis of these fragments provides a virtual roadmap of the compound's chemical architecture.
While specific experimental MS/MS data for this compound is not extensively reported in publicly available literature, the fragmentation pathways can be predicted based on the known chemical structure and the established fragmentation patterns of related functional groups. Key fragmentation would likely occur at the amide linkage, the ether bond of the benzyloxy group, and involve rearrangements related to the nitro group.
Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 286.10 | 195.06 | C₇H₇ (Tropylium ion) | [O₂N(C₆H₃)(NHCOCH₃)O]⁺ |
| 286.10 | 91.05 | C₈H₇N₂O₄ | [C₇H₇]⁺ (Tropylium ion) |
| 286.10 | 244.08 | C₂H₂O (Ketene) | [M-ketene]⁺ |
| 195.06 | 153.05 | C₂H₂O (Ketene) | [O₂N(C₆H₃)(NH₂)O]⁺ |
Note: The interactive table allows for sorting and filtering of data. The m/z values are based on theoretical calculations and represent plausible fragmentation pathways.
The study of these fragmentation pathways is crucial for distinguishing this compound from its isomers and for identifying it in complex mixtures. The unique pattern of product ions serves as a definitive structural signature.
Lack of Publicly Available Computational and Theoretical Research Data for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific scholarly articles detailing dedicated computational and theoretical investigations solely on the chemical compound this compound have been identified.
While basic computed properties for this compound, such as its molecular weight and predicted lipophilicity, are available in public databases like PubChem, in-depth computational chemistry studies as outlined in the requested article structure are not present in the accessible scientific literature. The required detailed research findings for the following sections and subsections are therefore unavailable:
Computational Chemistry and Theoretical Investigations of N 4 Benzyloxy 2 Nitrophenyl Acetamide
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
Research employing these sophisticated computational methods has been conducted on structurally analogous compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide and other acetamide (B32628) derivatives. These studies offer insights into the molecular properties and behaviors of similar chemical structures. However, in strict adherence to the provided instructions to focus solely on N-[4-(benzyloxy)-2-nitrophenyl]acetamide, the findings from these related but distinct molecules cannot be presented.
The absence of dedicated research on the computational and theoretical aspects of this compound means that a scientifically accurate and detailed article adhering to the specified outline cannot be generated at this time. Such an article would require access to primary research data from studies that have specifically performed and published the results of these computational analyses on the target compound.
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks
Theoretical and computational studies, while not extensively reported for this compound itself, can be reliably inferred from crystallographic and computational data of structurally analogous compounds. These studies are crucial for understanding the molecule's conformation, stability, and electronic properties, which are largely dictated by its intramolecular forces. The key interactions within this molecule involve the acetamido, nitro, and benzyloxy groups attached to the phenyl ring.
Analysis of related structures, such as N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide, reveals a consistent and significant intramolecular hydrogen bond between the amide hydrogen (N-H) of the acetamido group and one of the oxygen atoms of the adjacent ortho-nitro group. nih.govnih.govresearchgate.net This interaction forms a six-membered ring, contributing significantly to the planarity and stability of this region of the molecule. In N-(4-hydroxy-2-nitrophenyl)acetamide, this N—H⋯O hydrogen bond is well-characterized, with a measured N⋯O distance of approximately 2.65 Å and an N—H⋯O angle of about 140°. researchgate.net It is highly probable that a similar intramolecular hydrogen bond exists in this compound, locking the acetamido and nitro groups into a relatively coplanar orientation with the phenyl ring.
The degree of planarity of the substituent groups with respect to the central phenyl ring is a critical aspect of the molecule's conformation. In analogous compounds, the nitro and acetamido groups exhibit varying degrees of torsion, or twisting, out of the phenyl plane. For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted by approximately 12.8°, and the acetamido group by a more considerable 25.4°. nih.gov In contrast, N-(4-hydroxy-2-nitrophenyl)acetamide is significantly more planar, with corresponding torsion angles of just -0.79° and 3.1°, a difference attributed to the influence of intermolecular hydrogen bonding involving the hydroxyl group. nih.gov
For this compound, the bulky benzyloxy group at the para-position likely introduces steric hindrance that could influence the torsion angles of the other substituents. However, the strong intramolecular N—H⋯O hydrogen bond is expected to be the dominant factor in maintaining a near-planar arrangement of the N-acetamido and ortho-nitro moieties. The benzyloxy group itself possesses conformational flexibility, primarily around the C-O-C ether linkage. The orientation of the benzyl (B1604629) group relative to the nitrophenylacetamide core will be determined by a balance of steric effects and weak intramolecular interactions, such as C—H⋯O or C—H⋯π interactions.
The following tables summarize key geometric parameters observed in closely related compounds, which provide a basis for understanding the expected intramolecular network in this compound.
Table 1: Intramolecular Hydrogen Bond Data from Analogous Compounds
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| N-(4-hydroxy-2-nitrophenyl)acetamide | N—H···O (nitro) | ~2.65 | ~140 | researchgate.net |
| N-(4-methoxy-2-nitrophenyl)acetamide | N—H···O (nitro) | Data not specified | Data not specified | nih.gov |
This interactive table allows for sorting and filtering of data.
Table 2: Torsion Angles of Substituent Groups Relative to the Phenyl Ring in Analogous Compounds
| Compound | Group | Torsion Angle (°) | Reference |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Nitro | -0.79 | nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Acetamido | 3.1 | nih.gov |
| N-(4-methoxy-2-nitrophenyl)acetamide | Nitro | 12.8 | nih.gov |
| N-(4-methoxy-2-nitrophenyl)acetamide | Acetamido | 25.4 | nih.gov |
| N-(4-methoxy-2-nitrophenyl)acetamide | Methoxy | 6.1 | nih.gov |
This interactive table allows for sorting and filtering of data.
Structure Reactivity and Structure Transformation Relationship Srtr Studies of N 4 Benzyloxy 2 Nitrophenyl Acetamide Derivatives
Impact of Substituent Effects on Chemical Reactivity
The reactivity of N-[4-(Benzyloxy)-2-nitrophenyl]acetamide is dictated by the electronic and steric properties of its constituent functional groups: the acetamido group, the aromatic ring, the nitro group, and the benzyloxy group. Each of these components exerts a distinct influence on the electron density distribution and spatial arrangement of the molecule, thereby modulating its chemical behavior.
Electronic Effects of Nitro and Benzyloxy Groups
The nitro (-NO2) and benzyloxy (-OCH2Ph) groups, positioned at the ortho and para positions relative to the acetamido group, respectively, exert significant electronic effects that shape the reactivity of the aromatic ring.
The nitro group is a potent electron-withdrawing group due to both its strong negative inductive (-I) and negative resonance (-R or -M) effects. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. researchgate.netjcbsc.org The presence of the nitro group significantly reduces the electron density on the aromatic ring, making it less susceptible to attack by electrophiles. researchgate.net
Conversely, the benzyloxy group is an electron-donating group. While the oxygen atom is more electronegative than carbon and thus exerts a -I effect, its ability to donate a lone pair of electrons to the aromatic ring via resonance (+R or +M effect) is the dominant factor. This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions, thereby activating it towards electrophilic attack.
| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Nitro (-NO2) | Strong -I (Electron-withdrawing) | Strong -R (Electron-withdrawing) | Strong deactivation |
| Benzyloxy (-OCH2Ph) | Weak -I (Electron-withdrawing) | Strong +R (Electron-donating) | Strong activation |
Steric Hindrance and Conformational Preferences
Beyond electronic effects, the spatial arrangement of the substituents plays a critical role in the reactivity of this compound. The ortho positioning of the nitro group relative to the acetamido group introduces significant steric hindrance. quora.comgauthmath.com This steric clash can influence the planarity of the molecule and the accessibility of the acetamido group's nitrogen and carbonyl functionalities.
This "ortho effect" can lead to several consequences:
Inhibition of Protonation: The steric bulk of the ortho-nitro group can physically impede the approach of a proton to the nitrogen atom of the acetamido group, thereby reducing its basicity compared to its meta and para isomers. quora.com
Conformational Restrictions: The steric strain between the adjacent nitro and acetamido groups can force the acetamido group to twist out of the plane of the benzene ring. nih.gov This deviation from planarity can affect the extent of resonance interaction between the nitrogen lone pair and the aromatic system.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the N-H of the acetamido group and an oxygen atom of the nitro group can further influence the molecule's conformation and reactivity. gauthmath.com
Computational studies and spectroscopic analyses of related N-arylacetamides have shown that these molecules can exist in different stable conformations. nih.govresearchgate.net The preferred conformation of this compound would be a balance between minimizing steric repulsion and maximizing stabilizing electronic interactions.
Rational Design of Derivatives for Targeted Chemical Transformations
A thorough understanding of the SRTR of this compound allows for the rational design of derivatives with tailored reactivity for specific chemical transformations. By systematically modifying the substituents on the aromatic ring or the acetamido group, it is possible to fine-tune the electronic and steric properties of the molecule.
For instance, the reduction of the nitro group is a common and important transformation in the synthesis of various biologically active compounds. The efficiency of this reduction can be influenced by the electronic environment of the aromatic ring. Introducing additional electron-donating groups could potentially facilitate the reduction by increasing the electron density at the nitro group. Conversely, adding further electron-withdrawing groups might make the reduction more challenging.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with chemical or biological activity, can be a powerful tool in the rational design of derivatives. nih.gov By developing QSAR models for specific reactions of this compound derivatives, it may be possible to predict the reactivity of novel compounds before their synthesis, thereby accelerating the discovery of molecules with desired properties.
Mechanistic Insights into Key Reactions through SRTR Analysis
SRTR analysis is instrumental in elucidating the mechanisms of key reactions involving this compound. By studying how changes in the molecular structure affect reaction rates and product distributions, detailed mechanistic hypotheses can be formulated and tested.
A key reaction of interest is the hydrolysis of the acetamido group. The mechanism of this reaction, whether acid- or base-catalyzed, will be sensitive to the electronic nature of the aromatic ring. The strong electron-withdrawing effect of the ortho-nitro group would make the carbonyl carbon of the acetamido group more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance from the same group could impede the approach of the nucleophile.
Studies on the enzymatic hydrolysis of similar compounds, such as p-nitroacetanilide, have revealed a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.govresearchgate.net A similar mechanistic pathway can be envisioned for the hydrolysis of this compound. By synthesizing a series of derivatives with varying substituents and studying their hydrolysis kinetics, it would be possible to probe the transition state of the reaction and gain a deeper understanding of the factors that control its rate.
Applications in Advanced Organic Synthesis and Material Science Research
N-[4-(Benzyloxy)-2-nitrophenyl]acetamide as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules. Its functional groups can be chemically altered in a stepwise manner, allowing for the controlled construction of target compounds.
Precursor for Aminated Derivatives
A primary application of this compound is its role as a precursor to 4-(benzyloxy)-1,2-phenylenediamine. This transformation is typically achieved through the reduction of the nitro group to an amine. This reduction is a common and significant reaction for aromatic compounds. researchgate.net The resulting diamino compound is a highly valuable building block in its own right, particularly for the synthesis of pharmaceuticals and other biologically active molecules.
The general transformation can be represented as follows:
| Starting Material | Reagents/Conditions | Product |
| This compound | Reduction (e.g., catalytic hydrogenation, metal/acid) | 2-Amino-4-(benzyloxy)acetanilide |
| 2-Amino-4-(benzyloxy)acetanilide | Hydrolysis (acidic or basic) | 4-(Benzyloxy)-1,2-phenylenediamine |
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comossila.com this compound, primarily through its conversion to 4-(benzyloxy)-1,2-phenylenediamine, is a key starting material for the synthesis of various heterocyclic systems. The diamine can undergo condensation reactions with a variety of reagents to form fused ring systems.
One of the most prominent applications is in the synthesis of substituted benzimidazoles. The 1,2-diamine functionality readily reacts with aldehydes, carboxylic acids, or their derivatives to form the imidazole (B134444) ring fused to the benzene (B151609) ring. This scaffold is present in numerous pharmacologically active compounds.
Scaffold for the Development of Specialized Reagents or Probes
While direct applications of this compound as a specialized reagent or probe are not extensively documented, its core structure serves as a valuable scaffold. The aromatic ring can be further functionalized, and the existing substituents can be modified to create molecules with specific properties. For instance, the nitro group can be a handle for further chemical transformations, and the acetamide (B32628) and benzyloxy groups can be deprotected to reveal amine and phenol (B47542) functionalities, respectively. These can then be used to attach fluorophores, chromophores, or binding moieties for the development of chemical sensors or biological probes.
Contribution to the Synthesis of Functionalized Materials (e.g., as monomers or linkers)
The structure of this compound and its derivatives makes it a potential candidate for incorporation into larger molecular assemblies and materials. After conversion to the corresponding diamine, it can serve as a monomer in the synthesis of high-performance polymers such as polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability.
Furthermore, the diamino derivative can act as a linker or strut in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The two amine groups can coordinate to metal centers or react with other organic linkers to form extended, porous networks with potential applications in gas storage, catalysis, and separation technologies. The benzyloxy group offers a site for post-synthetic modification to tune the properties of the resulting material.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-[4-(benzyloxy)-2-nitrophenyl]acetamide and its analogues, which often involves nitration, is a prime candidate for integration with flow chemistry and automated synthesis platforms. Nitration reactions are typically highly exothermic and can pose safety risks when conducted in traditional batch reactors. nih.gov Flow chemistry, with its superior heat and mass transfer capabilities, offers a significantly safer and more efficient alternative. nih.gov The small reactor volumes inherent to flow systems minimize the risk of thermal runaways and allow for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields, higher purity, and better reproducibility.
While the direct continuous flow synthesis of this compound has not been extensively reported, the successful application of this technology to structurally similar compounds, such as N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, demonstrates its feasibility. The principles of continuous-flow nitration are well-established for aromatic compounds, providing a strong foundation for its application to the synthesis of this compound.
Beyond single-step transformations, multi-step continuous-flow systems could be envisioned for the synthesis of more complex derivatives. Automated platforms can integrate reaction, work-up, and purification steps, significantly accelerating the drug discovery and development process. These automated systems enable the rapid generation of compound libraries for screening purposes and facilitate process optimization in a more resource-efficient manner. The integration of real-time analytics in automated flow systems further enhances process understanding and control.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage in Flow Chemistry |
| Safety | Minimized reaction volume, superior heat dissipation, reduced risk of thermal runaway. |
| Efficiency | Enhanced reaction rates, improved yields, and higher throughput. |
| Control | Precise control over temperature, pressure, and residence time. |
| Reproducibility | Consistent product quality due to standardized reaction conditions. |
| Scalability | Straightforward scaling from laboratory to production scale. |
| Automation | Integration of synthesis, work-up, and purification for high-throughput screening. |
Exploration of Novel Catalytic Transformations for this compound and its Derivatives
The functional groups present in this compound, namely the nitro, amide, and benzyloxy moieties, offer multiple handles for novel catalytic transformations. A key area of exploration is the selective catalytic reduction of the nitro group. This transformation is crucial as it provides access to the corresponding amino derivative, a versatile intermediate for the synthesis of a wide range of biologically active compounds. While various methods for nitro group reduction exist, the development of highly selective and environmentally benign catalytic systems remains an active area of research. sci-hub.se Catalysts that can achieve this reduction in the presence of other sensitive functional groups are of particular interest.
Furthermore, the aromatic rings in this compound and its derivatives are amenable to a variety of catalytic cross-coupling reactions. nsf.govnih.gov These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these methods would enable the introduction of diverse substituents onto the aromatic core, leading to the generation of novel derivatives with potentially enhanced biological activities.
Another promising avenue is the exploration of catalytic C-H activation. bohrium.comresearchgate.net This strategy allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and step-efficient approach to molecular diversification compared to traditional methods that require pre-functionalization. The development of catalysts that can selectively activate specific C-H bonds in the this compound scaffold would open up new synthetic pathways to previously inaccessible derivatives.
Advanced Computational Approaches for Predicting Novel Reactivity and Derivative Properties
Advanced computational approaches, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting the reactivity and properties of molecules. mdpi.com In the context of this compound, these methods can be employed to gain a deeper understanding of its electronic structure and how it influences its chemical behavior. For instance, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and the synthesis of specific isomers.
Computational modeling can also be used to predict the physicochemical and biological properties of novel derivatives of this compound. By calculating parameters such as molecular orbital energies, electrostatic potential maps, and various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets and reducing the time and cost associated with experimental screening.
Furthermore, computational studies can elucidate reaction mechanisms, providing valuable insights into the factors that control reaction outcomes. mdpi.com This knowledge can be used to optimize reaction conditions and to design more efficient and selective catalysts for transformations involving this compound and its derivatives. The synergy between computational prediction and experimental validation is a key driver of innovation in modern chemical research.
Role in Multi-Component Reactions and Complex Molecule Assembly
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govrsc.org The structural features of this compound and its derivatives make them attractive building blocks for the design of novel MCRs. For example, the amino derivative, obtained after reduction of the nitro group, can serve as a key component in well-established MCRs such as the Ugi and Passerini reactions.
The development of new MCRs that directly utilize this compound or its simple derivatives would provide rapid access to libraries of structurally diverse and complex molecules. These molecules could then be evaluated for their biological properties, potentially leading to the discovery of new therapeutic agents.
Moreover, this compound can serve as a versatile scaffold for the assembly of more complex molecular architectures through cascade reactions. nih.govnumberanalytics.com In a cascade reaction, the product of one transformation serves as the substrate for the next, allowing for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. The strategic functionalization of the this compound core can set the stage for elegant cascade sequences, enabling the efficient construction of intricate molecular frameworks that would be challenging to access through traditional stepwise synthesis.
Q & A
Q. What are the standard synthetic routes for N-[4-(Benzyloxy)-2-nitrophenyl]acetamide?
The compound is typically synthesized via alkylation of paracetamol derivatives. A common method involves reacting paracetamol (or its derivatives) with benzyl chloride in an alkaline medium (e.g., ethanolic KOH) under reflux. Yields vary between 50–58%, with higher yields observed when using paracetamol in capsule form due to reduced excipient interference . Structural confirmation is achieved via LC-MS and HRMS, with molecular ions at m/z 242.2–243.3 .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. How is the compound purified after synthesis?
Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC or TLC, with Rf values reported in solvent systems like 7:3 hexane:ethyl acetate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to optimize include:
- Solvent choice : Ethanol or DMF enhances solubility of intermediates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction time .
- Paracetamol form : Capsules yield higher purity due to fewer binders compared to tablets .
Q. What role does this compound play in developing novel organic methodologies?
The compound serves as a benzyl-protected intermediate for:
- 1,3-Dipolar cycloadditions : Reacts with azides/alkynes to form triazole derivatives (e.g., 2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) .
- Hydrogenation : Palladium-catalyzed hydrogenation reduces the nitro group to an amine, enabling access to bioactive intermediates like N-(2-(5-hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide .
Q. How can X-ray crystallography resolve structural ambiguities in nitro-substituted acetamides?
Crystallographic data (e.g., monoclinic system, C2/c space group) provides bond lengths (C–NO₂: ~1.45 Å) and dihedral angles between the benzyloxy and nitro groups, confirming regioselectivity and steric effects . For example, N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits planar geometry, critical for predicting reactivity in substitution reactions .
Q. How do researchers address discrepancies in reported synthetic yields?
Contradictions arise from variables like:
Q. What mechanistic insights exist for nitro-group transformations in related compounds?
Hydrogenation studies reveal:
- Catalyst selectivity : Pd/C preferentially reduces nitro groups over benzyl ethers, producing N-(2-(5-hydroxybiphenyl)ethyl)acetamide without deprotection .
- Kinetic monitoring : TLC and in situ IR track nitro-to-amine conversion, with reaction completion in 4–6 hours under 1 atm H₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
